molecular formula C17H19N3 B100579 [6-(Dimethylamino)acridin-3-yl]-dimethylazanium CAS No. 17251-70-6

[6-(Dimethylamino)acridin-3-yl]-dimethylazanium

Cat. No.: B100579
CAS No.: 17251-70-6
M. Wt: 265.35 g/mol
InChI Key: DPKHZNPWBDQZCN-UHFFFAOYSA-N
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Description

3,6-diaminoacridine , is an organic compound with the chemical formula C17H19N3. It serves as a nucleic acid-selective fluorescent dye with cationic properties. Acridine orange is widely used for cell cycle determination due to its ability to interact with DNA and RNA. When bound to DNA, it exhibits spectral similarities to fluorescein .

Preparation Methods

Synthetic Routes::

  • Acridine orange can be synthesized through various methods, including condensation reactions between acridine and primary amines.
  • One common synthetic route involves the reaction of acridine with dimethylamine to yield the desired compound.
Industrial Production::
  • In industrial settings, acridine orange is produced through large-scale chemical processes.
  • The exact industrial production methods may vary, but they typically involve the condensation of acridine with dimethylamine hydrochloride.

Chemical Reactions Analysis

Reactions::

  • Acridine orange undergoes various reactions, including oxidation, reduction, and substitution.
  • Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid catalysts.
  • Major products formed from these reactions include derivatives of acridine orange with modified substituents.

Scientific Research Applications

Acridine orange finds extensive applications in scientific research:

    Fluorescent Staining: It is used in epifluorescence microscopy and flow cytometry to stain cells based on their nucleic acid content.

    Cell Cycle Analysis: By binding to DNA and RNA, acridine orange helps researchers analyze cell cycle phases.

    Lysosomal Labeling: Its ability to penetrate acidic organelles (e.g., lysosomes) aids in studying cellular processes.

    DNA/RNA Quantification: Researchers use acridine orange to quantify nucleic acids in samples.

Mechanism of Action

    DNA Interaction: Acridine orange intercalates into DNA, causing spectral shifts upon binding.

    RNA Interaction: When bound to RNA, it shifts its maximum excitation from green (525 nm) to blue (460 nm) and emits red fluorescence (650 nm).

Comparison with Similar Compounds

  • Acridine orange stands out due to its unique spectral properties and cell-permeability.
  • Similar compounds include ethidium bromide and propidium iodide, but they lack acridine orange’s versatility.

Properties

IUPAC Name

3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine
Source PubChem
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InChI

InChI=1S/C17H19N3/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKHZNPWBDQZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

65-61-2 (Parent)
Record name Acridine Orange
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DSSTOX Substance ID

DTXSID60197783
Record name Acridine Orange
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Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name N,N,N',N'-Tetramethyl-3,6-acridinediamine
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CAS No.

494-38-2
Record name Acridine Orange base
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Record name Acridine Orange
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Record name Acridine orange
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Record name Acridine Orange
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Record name 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl
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Record name ACRIDINE ORANGE
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